molecular formula C22H30N4O2S2 B1682326 Thioproperazine CAS No. 316-81-4

Thioproperazine

Cat. No.: B1682326
CAS No.: 316-81-4
M. Wt: 446.6 g/mol
InChI Key: VZYCZNZBPPHOFY-UHFFFAOYSA-N
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Description

Thioproperazine is a potent neuroleptic compound belonging to the phenothiazine group. It is primarily used as an antipsychotic agent for the treatment of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. Additionally, this compound is employed in the management of manic syndromes .

Scientific Research Applications

Thioproperazine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Thioproperazine is a potent neuroleptic with antipsychotic properties . It primarily targets the D2 dopamine receptor , a G-protein coupled receptor . This receptor plays a crucial role in the brain’s reward system and motor control .

Mode of Action

This compound acts as an antagonist on the D2 dopamine receptor . This means it binds to the receptor and blocks its activation, preventing the neurotransmitter dopamine from exerting its effects . This compound also has marked cataleptic and antiapomorphine activity . It is virtually without antiserotonin and hypotensive action and has no antihistaminic property .

Biochemical Pathways

By blocking the d2 dopamine receptor, this compound likely affects dopaminergic signaling pathways . These pathways play a role in a variety of physiological processes, including motor control, reward, and the release of various hormones .

Pharmacokinetics

Like other antipsychotic drugs, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

By blocking the D2 dopamine receptor, this compound can help to normalize dopamine activity in the brain . This can alleviate symptoms of conditions like schizophrenia and manic syndromes, which are thought to involve overactivity of dopaminergic signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain substances (e.g., other medications, food) can affect the absorption and metabolism of this compound . Additionally, individual factors such as age, genetics, liver function, and kidney function can also influence how the body processes and responds to this compound .

Safety and Hazards

When handling Thioproperazine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thioproperazine involves several key steps:

    Thioether Formation: The reaction between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.

    Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-bromophenyl)thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.

    Bechamp Reduction: The reduction of the nitro group gives 3-amino-4-[(2-bromophenyl)thio]-N,N-dimethylbenzenesulphonamide.

    Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.

    Sidechain Attachment: The final step involves the reaction with 1-(3-chloropropyl)-4-methylpiperazine to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thioproperazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Halogen atoms in intermediates can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as iron and hydrochloric acid are used in the Bechamp reduction.

    Substitution: Reagents like cuprous bromide are used in the Sandmeyer reaction.

Major Products:

Comparison with Similar Compounds

Thioproperazine is compared with other phenothiazine derivatives such as:

    Chlorpromazine: Unlike this compound, chlorpromazine has significant antihistaminic and antiserotonin properties.

    Fluphenazine: this compound has a more pronounced cataleptic effect compared to fluphenazine.

    Perphenazine: this compound exhibits less sedative and hypotensive effects than perphenazine.

Uniqueness: this compound is unique due to its marked cataleptic and antiapomorphine activity, relatively slight sedative effects, and lack of antiserotonin and hypotensive actions .

Properties

IUPAC Name

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCZNZBPPHOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023655
Record name Thioproperazine
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Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thioproperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015559
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Solubility

5.69e-02 g/L
Record name Thioproperazine
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Mechanism of Action

Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).
Record name Thioproperazine
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CAS No.

316-81-4
Record name Thioproperazine
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Record name Thioproperazine [INN:BAN]
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Record name Thioproperazine
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Record name THIOPROPERAZINE
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Record name Thioproperazine
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Melting Point

140 °C
Record name Thioproperazine
Source DrugBank
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Record name Thioproperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of thioproperazine?

A1: this compound exerts its effects primarily by blocking dopamine receptors in the brain [, , , , ]. This action is believed to contribute to its antipsychotic effects.

Q2: How does this compound's dopamine receptor blockade differ from other phenothiazines?

A2: While this compound shares the dopamine receptor blocking action with other phenothiazines, it demonstrates a higher potency for inducing cataleptic states in animal models compared to chlorpromazine []. This suggests a potentially different binding affinity or selectivity profile for dopamine receptor subtypes.

Q3: Does this compound interact with other neurotransmitter systems in the brain?

A3: Research suggests that this compound might interact with other neurotransmitter systems besides dopamine. Studies indicate potential effects on acetylcholine levels in the striatum, similar to dopaminergic agonists []. It also shows interactions with gamma-aminobutyric acid (GABA) uptake in rat brain synaptosomes []. Moreover, research suggests its potential role in influencing prolactin and magnesium levels []. Further research is necessary to fully elucidate these interactions.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H31N3O2S2 and a molecular weight of 445.63 g/mol [, , ].

Q5: Are there spectroscopic techniques used to characterize this compound?

A5: Yes, several spectroscopic techniques have been employed in the characterization of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of this compound and its metabolites, particularly regarding the position of N-oxidation on the piperazine ring [].
  • Fluorescence Spectroscopy: Utilized to study the binding of this compound to proteins like myosin B, offering insights into potential structural changes and interactions [].
  • Mass Spectrometry: Employed to analyze the fragmentation patterns of this compound and its derivatives, providing valuable information for structural elucidation and stability studies [].
  • UV-Spectrophotometry: A standard technique for the quantification of this compound in pharmaceutical formulations, often used in comparative studies with other analytical methods [, ].

Q6: What is being done to improve the stability of this compound formulations?

A6: While amber-colored containers provide additional photoprotection, research highlights the critical role of antioxidants in preserving this compound stability in pharmaceutical preparations [].

Q7: Does this compound exhibit any catalytic properties?

A7: There is no evidence within the provided research suggesting that this compound possesses inherent catalytic properties. Its pharmacological actions primarily stem from its interactions with biological targets like receptors and enzymes, rather than from direct catalytic activity.

Q8: Have computational methods been applied to study this compound?

A8: While the provided research doesn't delve into specific computational studies on this compound itself, it highlights the application of the Hammett equation in understanding the relationship between the structure and stability of various perazine derivatives, including this compound []. This suggests the potential for employing computational approaches like quantitative structure-activity relationship (QSAR) modeling to further explore the properties of this compound and its analogs.

Q9: What is the evidence for this compound's efficacy in preclinical models?

A9: Preclinical studies using animal models demonstrate the antipsychotic effects of this compound. It effectively protects mice from the behavioral effects of dexamphetamine, a drug known to induce psychosis-like symptoms []. Additionally, it shows potent antiemetic effects in dogs against apomorphine-induced emesis [].

Q10: What about its efficacy in clinical trials for schizophrenia?

A10: Several clinical trials have investigated this compound's efficacy in treating schizophrenia. While some studies report improvements in patients with chronic schizophrenia, others indicate limited benefits [, , ]. The variability in findings might be attributed to factors such as differences in patient populations, study designs, and dosage regimens. Notably, this compound's tendency to induce extrapyramidal side effects, a common limitation of many typical antipsychotics, has posed challenges in its clinical use [, ].

Q11: What are the known side effects of this compound?

A11: this compound is associated with a high incidence of extrapyramidal side effects, including Parkinsonian symptoms like rigidity, akinesia, and tardive dyskinesia [, , ]. These side effects, while manageable with anti-Parkinsonian medications, can be distressing for patients and limit the drug's long-term use.

  • Drug Delivery and Targeting: The development of pipotiazine palmitate, a long-acting injectable formulation of this compound, highlights the ongoing efforts to improve drug delivery and achieve sustained therapeutic effects [].
  • Analytical Methods and Techniques: Various analytical methods, including spectrofluorimetry, gas chromatography, and high-performance liquid chromatography (HPLC), have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples [, , ].

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